Presence of a Stereogenic Center: Chiral Differentiation Versus Achiral Pyridine-2-carboxylic Acid
6-[Cyano(phenyl)methyl]pyridine-2-carboxylic acid contains a stereogenic center at the cyano(phenyl)methyl carbon, making it a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers . In contrast, its closest simple analog, pyridine-2-carboxylic acid (picolinic acid, CAS 98-98-6), is achiral and lacks this stereochemical dimension [1]. This stereogenic center is a consequence of the substitution of four different groups (cyano, phenyl, pyridyl, hydrogen) on the methine carbon, which is absent in all unsubstituted pyridine carboxylic acids.
| Evidence Dimension | Presence of a stereogenic center |
|---|---|
| Target Compound Data | One stereogenic center; exists as a racemic mixture; calculated number of stereoisomers = 2 (enantiomers) |
| Comparator Or Baseline | Pyridine-2-carboxylic acid (picolinic acid, CAS 98-98-6): zero stereogenic centers; achiral |
| Quantified Difference | Qualitative: chiral vs. achiral; potential for two chromatographically separable enantiomers vs. single species |
| Conditions | Structural analysis based on molecular connectivity |
Why This Matters
The presence of chirality enables applications in stereoselective synthesis, chiral chromatography method development, and the preparation of enantiomerically enriched derivatives for probing stereospecific biological interactions.
- [1] PubChem. Pyridine-2-carboxylic acid (Picolinic acid, CAS 98-98-6). Molecular Formula: C6H5NO2; No stereocenters present. View Source
